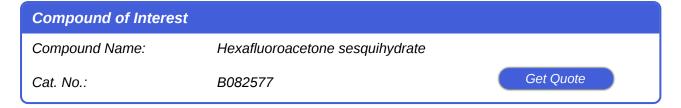


# Spectroscopic Analysis of Hexafluoroacetone Sesquihydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

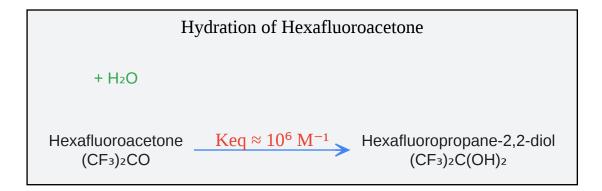
This technical guide provides an in-depth overview of the spectroscopic data for hexafluoroacetone sesquihydrate. Hexafluoroacetone is a key building block in synthetic chemistry, and understanding its hydrated form is crucial for its application. In the presence of water, hexafluoroacetone readily forms a stable gem-diol, hexafluoropropane-2,2-diol. The commercially available "sesquihydrate" is a hemihydrate of this diol.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

#### **Chemical Structure and Hydration**

Hexafluoroacetone (HFA) is a highly electrophilic ketone that reacts vigorously with water to form a hydrate.[2] The equilibrium for the formation of the geminal diol lies strongly towards the hydrate.[1] The sesquihydrate form indicates the presence of 1.5 moles of water per mole of hexafluoroacetone.

Below is a diagram illustrating the hydration of hexafluoroacetone to form the diol, which is the basis of the sesquihydrate.





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Figure 1: Equilibrium of Hexafluoroacetone Hydration

## **Spectroscopic Data**

The following sections present the available spectroscopic data for hexafluoroacetone and its hydrated forms. Given that the sesquihydrate exists in equilibrium with the diol, the spectral data reflects the hydrated species.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of **hexafluoroacetone sesquihydrate**. The presence of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F nuclei provides complementary information.



Nucleus	Chemical Shift (δ) / ppm	Solvent	Notes
<sup>1</sup> H	Not specified in available data, but a signal for the hydroxyl protons is expected.	-	The chemical shift of the -OH protons can be variable and concentration-dependent.
13C	~95 (quartet, JCF ≈ 33 Hz)	CCl4	The carbon of the C(OH) <sub>2</sub> group is observed. The signal is split into a quartet by the three fluorine atoms of each trifluoromethyl group.
<sup>19</sup> F	~ -82	D2O	A single resonance is expected for the six equivalent fluorine atoms of the two CF <sub>3</sub> groups. The spectrum is often referenced to an external standard of hexafluoroacetone.  [5]

## **Infrared (IR) Spectroscopy**

The IR spectrum of **hexafluoroacetone sesquihydrate** is characterized by the presence of O-H stretching and bending vibrations from the water and hydroxyl groups, in addition to the C-F and C-C stretching modes.



**Frequency (cm <sup>-1</sup> ) **	Assignment	
~3400 (broad)	O-H stretching (from water and gem-diol)	
~1640	H-O-H bending (from water)	
1280 - 1100	C-F stretching	
~1150	C-O stretching	
~970	C-C stretching	

Note: The exact peak positions can vary depending on the sampling method (e.g., neat, Nujol mull, KBr pellet). The anhydrous form of hexafluoroacetone exhibits a strong C=O stretch at approximately 1780 cm<sup>-1</sup>. This peak is absent in the spectrum of the hydrate, which instead shows the characteristic O-H and C-O bands of the gem-diol.

### Mass Spectrometry (MS)

Under typical electron ionization (EI) mass spectrometry conditions, it is expected that the water molecules of the sesquihydrate will be lost, and the resulting spectrum will be that of anhydrous hexafluoroacetone.

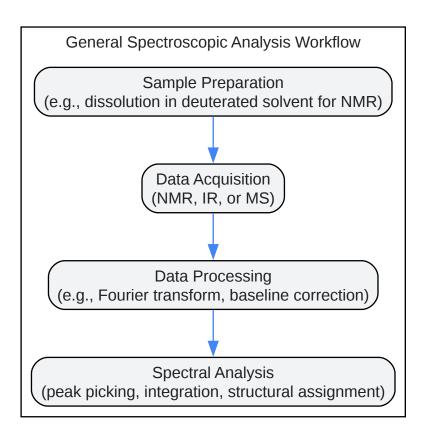
m/z	Relative Intensity	Assignment
69	999	[CF₃] <sup>+</sup>
97	194	[CF <sub>3</sub> CO] <sup>+</sup>
147	120	[M-F]+
50	429	[CF <sub>2</sub> ] <sup>+</sup>
31	338	[CF]+

Data corresponds to anhydrous hexafluoroacetone under electron ionization at 70 eV.[6][7]

# **Experimental Protocols**



Detailed experimental protocols for the acquisition of spectroscopic data for a specific sample can vary. However, the following provides a general workflow and key considerations for each technique.



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Figure 2: General Workflow for Spectroscopic Analysis

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Accurately weigh a sample of **hexafluoroacetone sesquihydrate** and dissolve it in an appropriate deuterated solvent (e.g., D<sub>2</sub>O, acetone-d<sub>6</sub>) in an NMR tube. The concentration should be optimized for the instrument's sensitivity.
- Instrument Setup:
  - Tune and shim the NMR spectrometer to the specific nucleus being observed (¹H, ¹³C, or ¹9F).
  - Set the appropriate spectral width, acquisition time, and relaxation delay.



- For <sup>13</sup>C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
- Data Acquisition: Acquire the free induction decay (FID) by pulsing the sample with radiofrequency waves. The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to an internal or external standard (e.g., TMS for <sup>1</sup>H and <sup>13</sup>C).

#### **IR Spectroscopy Protocol**

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrument Setup:
  - Perform a background scan with no sample in the beam path.
  - Set the desired spectral range (typically 4000-400 cm<sup>-1</sup>) and resolution.
- Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The number of scans can be averaged to improve the signal-to-noise ratio.



• Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## **Mass Spectrometry Protocol (Electron Ionization)**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

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